molecular formula C18H19N3O4S B062389 N-[2-(Dansylamino)ethyl]maleimide CAS No. 160291-45-2

N-[2-(Dansylamino)ethyl]maleimide

Cat. No. B062389
M. Wt: 373.4 g/mol
InChI Key: GFVSIWWKMOVBJL-UHFFFAOYSA-N
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Description

N-[2-(Dansylamino)ethyl]maleimide, also known as N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide or N-(2-Maleimidoethyl)dansylamide, is a compound with the molecular formula C18H19N3O4S and a molecular weight of 373.43 . It is suitable for fluorescence and is often used in proteomics research .


Molecular Structure Analysis

The N-[2-(Dansylamino)ethyl]maleimide molecule contains a total of 47 bonds. There are 28 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 5 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 imide (-thio), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

N-[2-(Dansylamino)ethyl]maleimide is a solid powder that is suitable for fluorescence. It has a fluorescence λex of 327 nm and λem of 547 nm in 0.1 M phosphate pH 7.0, 2-mercaptoethanol . It should be stored at 4° C .

Scientific Research Applications

  • N-(2-Ferrocene-ethyl)maleimide has been synthesized as an electroactive label for organic compounds and proteins with sulphydryl groups. It grants reversible electrochemical properties to labeled compounds, exemplified in its reaction with glutathione and the enzyme cytochrome P450cam (di Gleria, Hill, & Wong, 1996).

  • N-Ethyl maleimide (NEM) is noted for its ability to inhibit adipose tissue's response to insulin, offering insights into cellular responses to metabolic regulators (Ott & Recant, 1963).

  • Ethyl methacrylate has been copolymerized with various N-substituted maleimides, demonstrating the utility of maleimides in polymer chemistry and materials science (Ryttel, 1999).

  • Maleimides, including NEM, have been identified as potent catalytic inhibitors of the enzyme topoisomerase IIalpha. This finding suggests a novel mode of catalytic inhibition, differing from that of bisdioxopiperazine compounds (Jensen et al., 2002).

  • N-ethyl maleimide's (NEM) role as a cellular radiosensitizer has been studied, revealing its rapid reaction with water free radicals and suggesting its oxygen-like reactions may partly explain its radiosensitizing action at the cellular level (Ward, Johansen, & Aasen, 1969).

  • N-ethyl maleimide (NEM) inhibits the reduction of 2,3,5-triphenyltetrazolium chloride in various plant tissues, indicating its effectiveness as a sulfhydryl inhibitor and its utility in biochemical assays (Roberts & Lucchese, 1955).

  • The ability of N-ethyl maleimide to react with sulfhydryl groups of intact human erythrocytes has been explored, providing insights into the structural and functional aspects of cellular membranes (Degowin, Hamilton, King, & Sheets, 1956).

  • Rhodium-catalyzed alkylation of C-H bonds with maleimides in aromatic amides has been reported, indicating the utility of maleimides in organic synthesis and catalysis (He, Yamaguchi, & Chatani, 2017).

Safety And Hazards

The safety information available indicates that N-[2-(Dansylamino)ethyl]maleimide is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification. The signal word for this compound is “Warning” and it is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSIWWKMOVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439098
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dansylamino)ethyl]maleimide

CAS RN

160291-45-2
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Dansylamino)ethyl]maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ME Ourailidou, JY van der Meer, BJ Baas… - …, 2014 - Wiley Online Library
An increasing number of chemical reactions are being employed for bio‐orthogonal ligation of detection labels to protein‐bound functional groups. Several of these strategies, however, …
H Hoffmann, L Andernach, C Kanzler… - Food Research …, 2022 - Elsevier
Glucosinolates are plant secondary metabolites occurring in Brassicaceae plants. Upon tissue disruption, these compounds can be enzymatically hydrolyzed into isothiocyanates, …
Number of citations: 4 www.sciencedirect.com
D Sychantha, CM Rotondo, KHME Tehrani… - Journal of Biological …, 2021 - ASBMB
Class B metallo-β-lactamases (MBLs) are Zn 2+ -dependent enzymes that catalyze the hydrolysis of β-lactam antibiotics to confer resistance in bacteria. Several problematic groups of …
Number of citations: 19 www.jbc.org
H Hoffmann, L Andernach, C Kanzler, FS Hanschen - 2021 - chemrxiv.org
Glucosinolates are secondary plant metabolites occurring in Brassicaceae plants. Upon tissue disruption these compounds can be enzymatically hydrolyzed into isothiocyanates. The …
Number of citations: 2 chemrxiv.org
DD Smith, D Girodat, DW Abbott, HJ Wieden - Biosensors and …, 2022 - Elsevier
Fluorescently-labeled solute-binding proteins that alter their fluorescence output in response to ligand binding have been utilized as biosensors for a variety of applications. Coupling …
Number of citations: 5 www.sciencedirect.com
Y Park - researchgate.net
Antibiotic resistance had been one of the major risks of the healthcare system since early 2000 [1]. After the early 1980s, the number of new antibiotics developed and approved is kept …
Number of citations: 0 www.researchgate.net
ME Fealey, BP Binder, VN Uversky, A Hinderliter… - Biophysical journal, 2018 - cell.com
We used time-resolved Förster resonance energy transfer, circular dichroism, and molecular dynamics simulation to investigate the structural dependence of synaptotagmin 1's …
Number of citations: 15 www.cell.com
KU Cormann, M Baumgart, M Bott - ACS synthetic biology, 2018 - ACS Publications
The development of biosensors for in vitro quantification of small molecules such as metabolites or man-made chemicals is still a major challenge. Here we show that engineered …
Number of citations: 5 pubs.acs.org
DD Smith - 2023 - opus.uleth.ca
Biosensors are analytical devices that use biological components to detect and report the presence of a target molecule. Although useful for a broad range of purposes, biosensors are …
Number of citations: 2 opus.uleth.ca
LAH Roberts - 2023 - search.proquest.com
Protein synthesis or translation is a process critical to life performed by all living organisms. The rapid and accurate production of proteins allows organisms to perform cellular functions, …
Number of citations: 3 search.proquest.com

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